molecular formula C16H10F7N3O B3872569 N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE

N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE

Cat. No.: B3872569
M. Wt: 393.26 g/mol
InChI Key: KXSFFEQFGYDVRT-GFXGDVFHSA-N
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Description

N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its fluorinated phenyl groups and hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-acetamidobenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated phenyl groups enhance the compound’s binding affinity and specificity, while the hydrazine linkage may facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A related compound with similar fluorinated phenyl groups but different functional groups.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated compound used in electrophoric derivatization reactions.

Uniqueness

N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE is unique due to its combination of fluorinated phenyl groups and hydrazine linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[(E)-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F7N3O/c1-7(27)25-9-4-2-8(3-5-9)6-24-26-15-13(19)11(17)10(16(21,22)23)12(18)14(15)20/h2-6,26H,1H3,(H,25,27)/b24-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSFFEQFGYDVRT-GFXGDVFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE

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